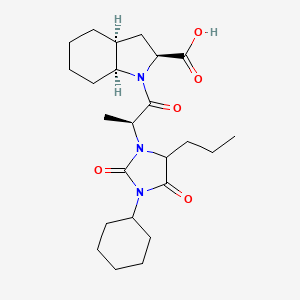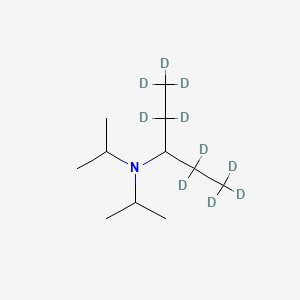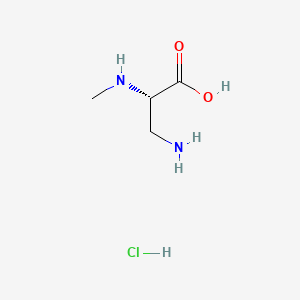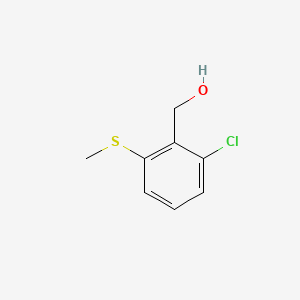
5-ブロモ-2,3-ジヒドロキシ安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2,3-dihydroxybenzoate is a chemical compound with the molecular formula C8H7BrO4 . It has a molecular weight of 247.05 . The compound is a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for Methyl 5-bromo-2,3-dihydroxybenzoate is1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 . This indicates the presence of a methyl group (CH3), a bromine atom (Br), and two hydroxyl groups (OH) in the compound. Physical and Chemical Properties Analysis
Methyl 5-bromo-2,3-dihydroxybenzoate is a white to off-white powder or crystals . It has a molecular weight of 247.05 . The compound is stored at room temperature .科学的研究の応用
医薬品への応用
“Methyl 5-bromo-2,3-dihydroxybenzoate”は製薬業界で使用されています . その独自の反応性と選択性により、化学者にとって貴重なツールとなり、特性を調整した新規化合物を創出することができます .
農薬への応用
この化合物は、農薬業界でも応用されています . その独自の化学的性質は、効果的な農薬製品を創出するために利用できます .
化学合成
“Methyl 5-bromo-2,3-dihydroxybenzoate”は、化学合成の分野で汎用性の高い試薬として役立ちます . さまざまな新規化合物を生成するために使用できます .
サリチル酸シンターゼ阻害剤
M. tuberculosisのサリチル酸シンターゼの阻害剤としてのクロマン誘導体の進行中の研究の文脈において、この化合物は使用されてきました . これにより、この標的に対する阻害効果について試験された誘導体のプールが合成され、有望な活性を示しました .
コア型デンドリマーの合成
“Methyl 3,5-dihydroxybenzoate”は、コア型デンドリマーの合成に使用されました . これは、"Methyl 5-bromo-2,3-dihydroxybenzoate"が同様の方法で使用できる可能性を示唆しています。
クラウンエーテルの調製
“Methyl 3,5-dihydroxybenzoate”は、半剛性32員環ジエステルクラウンエーテルであるビス(5-カルボメトキシ-1,3-フェニレン)-32-クラウン-10の調製にも使用されました
Safety and Hazards
Methyl 5-bromo-2,3-dihydroxybenzoate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
作用機序
Target of Action
Similar compounds have been known to target enzymes involved in free radical reactions .
Mode of Action
Methyl 5-bromo-2,3-dihydroxybenzoate likely interacts with its targets through a process involving free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving free radical reactions, given its potential mode of action .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, according to one source . These properties could impact the bioavailability of the compound.
Result of Action
Based on its potential mode of action, it could influence cellular processes involving free radical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-2,3-dihydroxybenzoate. For instance, the rate of free radical reactions can be influenced by factors such as temperature and pH . Additionally, the compound’s lipophilicity and water solubility could affect its distribution in the body and its interaction with the target molecules .
生化学分析
Biochemical Properties
Methyl 5-bromo-2,3-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses. The hydroxyl groups on the benzene ring allow it to participate in redox reactions, potentially influencing the activity of enzymes such as peroxidases and reductases. Additionally, the bromine atom may facilitate halogen bonding interactions with proteins, affecting their structure and function .
Cellular Effects
Methyl 5-bromo-2,3-dihydroxybenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2,3-dihydroxybenzoate involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. The hydroxyl groups enable hydrogen bonding with amino acid residues in the active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2,3-dihydroxybenzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air may lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2,3-dihydroxybenzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
Methyl 5-bromo-2,3-dihydroxybenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s interactions with cofactors, such as NADPH, play a crucial role in its metabolism. Additionally, it can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 5-bromo-2,3-dihydroxybenzoate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can influence its activity and function. For instance, its accumulation in specific cellular compartments, such as the mitochondria, can enhance its effects on oxidative stress responses .
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2,3-dihydroxybenzoate is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be targeted to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. Its localization can also affect its interactions with other biomolecules and its overall efficacy in biochemical assays .
特性
IUPAC Name |
methyl 5-bromo-2,3-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZQRYTHXRMPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700141 |
Source


|
| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105603-49-4 |
Source


|
| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)









